molecular formula C12H17NO6S2 B7575627 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid

3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid

Numéro de catalogue B7575627
Poids moléculaire: 335.4 g/mol
Clé InChI: ZSAKJYSTBFWDFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid, also known as DMSB, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. DMSB is a white crystalline powder that is soluble in water and has a molecular weight of 399.48 g/mol.

Mécanisme D'action

3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid acts as a competitive inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme. This prevents the binding of the substrate, carbon dioxide, and inhibits the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid has also been shown to have anticonvulsant activity in animal models of epilepsy. In addition, 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid has been investigated for its potential anticancer activity due to its ability to inhibit the growth and proliferation of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid in lab experiments is its high potency and specificity towards carbonic anhydrase enzymes. This allows for precise modulation of enzyme activity and reduces the risk of off-target effects. However, 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid is also known to have low solubility in organic solvents, which can limit its use in certain experimental setups.

Orientations Futures

There are several future directions for the use of 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid in scientific research. One potential application is in the development of novel anticancer therapies that target carbonic anhydrase enzymes. 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid could also be used in the treatment of glaucoma and epilepsy. In addition, further studies are needed to investigate the potential side effects and toxicity of 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid has great potential as a tool for studying carbonic anhydrase enzymes and their role in various physiological processes.

Méthodes De Synthèse

The synthesis of 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid involves the reaction of 3,4-dimethyl-5-nitrobenzoic acid with 2-methylsulfonyl ethylamine in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting product is then treated with sulfuric acid to obtain 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid in high yield and purity.

Applications De Recherche Scientifique

3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. They play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.

Propriétés

IUPAC Name

3,4-dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S2/c1-8-6-10(12(14)15)7-11(9(8)2)21(18,19)13-4-5-20(3,16)17/h6-7,13H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAKJYSTBFWDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NCCS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.